N-(4-ethoxy-2-nitrophenyl)cinnamamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)cinnamamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a nitro group, and a cinnamamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)cinnamamide typically involves the reaction of 4-ethoxy-2-nitroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow microreactors. This method offers advantages such as shorter reaction times, mild reaction conditions, and the ability to recycle catalysts, making it an efficient and economical strategy for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)cinnamamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(4-ethoxy-2-aminophenyl)cinnamamide.
Substitution: Various substituted cinnamamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)cinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis and death . In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)cinnamamide
- N-(4-ethoxy-2-aminophenyl)cinnamamide
- N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
N-(4-ethoxy-2-nitrophenyl)cinnamamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
(E)-N-(4-ethoxy-2-nitrophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-14-9-10-15(16(12-14)19(21)22)18-17(20)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,20)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNBMZCOWFXACF-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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